![molecular formula C9H7F3N4O2 B5376392 methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)
methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a trifluoromethyl group at the 7-position and a carboxylate ester at the 2-position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction typically proceeds with high yield and regioselectivity, making it an efficient method for producing the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-mediated synthesis has also been explored to enhance reaction rates and yields . This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, providing a rapid and efficient route to the target compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .
Aplicaciones Científicas De Investigación
Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine scaffold and exhibit various pharmacological activities.
Uniqueness: Methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Propiedades
IUPAC Name |
methyl 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2/c1-4-3-5(9(10,11)12)16-8(13-4)14-6(15-16)7(17)18-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFBYKZPZLEBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
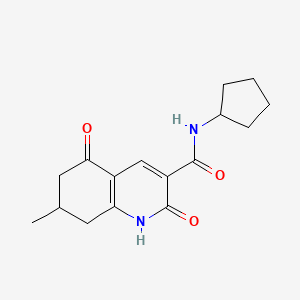

![4-({(2R,5S)-5-[(6-methylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5376330.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376332.png)
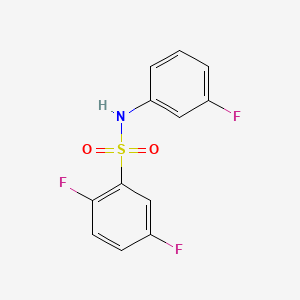
![2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B5376347.png)
![N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide](/img/structure/B5376351.png)
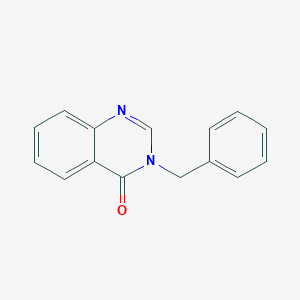
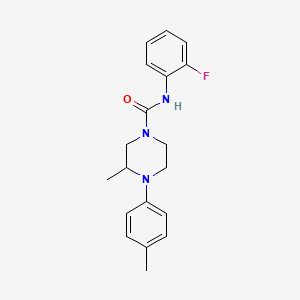
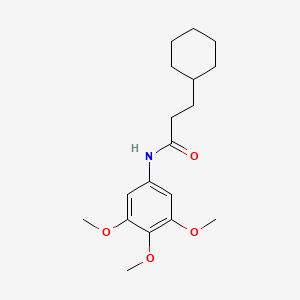
![N'-(3-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5376374.png)
![2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-7-hydroxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B5376376.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methylcyclopropyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376388.png)
![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)
